(S)-2-(Fmoc-amino)heptanoic acid chemical properties
(S)-2-(Fmoc-amino)heptanoic acid chemical properties
An In-depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Protocols, and Applications
Abstract
This technical guide provides a comprehensive overview of (S)-2-(Fmoc-amino)heptanoic acid, a non-canonical amino acid derivative crucial for modern peptide synthesis. We delve into its fundamental physicochemical properties, the chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and authoritative references to support the synthesis of custom peptides incorporating this unique building block.
Introduction: The Role of Non-canonical Amino Acids in Peptide Science
The field of peptide-based therapeutics has expanded significantly, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacological profiles. While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical or unnatural amino acids (ncAAs) like (S)-2-aminoheptanoic acid offers a powerful strategy to modulate peptide structure and function. The heptanoic acid side chain, a simple pentyl group, imparts increased hydrophobicity, which can influence peptide folding, membrane interaction, and resistance to enzymatic degradation.
The success of synthesizing such modified peptides relies heavily on robust chemical strategies. The fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach in Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2][] (S)-2-(Fmoc-amino)heptanoic acid is a ready-to-use building block for this methodology, enabling the precise and efficient incorporation of a lipophilic residue into a growing peptide chain.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the building block is paramount for successful and reproducible peptide synthesis. The high purity of the Fmoc-amino acid is critical, as contaminants like free amino acids can lead to multiple additions, while residual reagents from the Fmoc protection step can cause chain termination.[5]
Table 1: Physicochemical Properties of (S)-2-(Fmoc-amino)heptanoic acid
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [6] |
| CAS Number | 1197020-22-6 | [6][7] |
| Molecular Formula | C22H25NO4 | [6][7][8] |
| Molecular Weight | 367.44 g/mol | [7] |
| Appearance | White to off-white powder | [7] |
| Purity | ≥97% (HPLC) | [6][7] |
| Solubility | Soluble in DMF and NMP; Slightly soluble in water. | [][9][10] |
| Storage | Store at 0 - 8 °C | [7] |
| SMILES | CCCCCC(=O)O | [6] |
The excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key advantage of the strategy.[] This ensures the reagents remain in solution during the coupling reaction, which is essential for achieving high coupling efficiency and preventing synthesis failures.[10]
The Chemistry of the Fmoc Group
Nα-Protection: Rationale and Mechanism
In stepwise peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only a single amino acid is added in each cycle.[1] The Fmoc group is a carbamate-based protecting group introduced by reacting the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically under basic Schotten-Baumann conditions (e.g., NaHCO3 in a dioxane/water mixture).[11] The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Coupling of (S)-2-(Fmoc-amino)heptanoic Acid
This protocol describes a standard manual coupling procedure on a pre-swollen, deprotected peptide-resin. The quantities are based on a 0.1 mmol synthesis scale.
Reagents:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
(S)-2-(Fmoc-amino)heptanoic acid (147 mg, 0.4 mmol, 4 eq.)
-
HBTU (152 mg, 0.4 mmol, 4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin is in a suitable reaction vessel and has been fully deprotected (the previous Fmoc group removed) and washed thoroughly with DMF.
-
Activation Solution: In a separate vial, dissolve (S)-2-(Fmoc-amino)heptanoic acid and HBTU in ~2 mL of DMF. Add the DIPEA to this solution. This initiates the activation of the carboxylic acid. Allow the mixture to pre-activate for 3-8 minutes. [12] * Causality: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester (an OBt ester in the case of HBTU), which readily reacts with the N-terminal amine on the resin. U[12]sing a non-nucleophilic base like DIPEA is crucial to prevent side reactions.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring (Self-Validation): Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. I[12]f the test is positive, the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively to remove all excess reagents and byproducts. A typical wash sequence is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
Experimental Protocol: Fmoc Deprotection
This protocol details the removal of the Fmoc group to prepare the peptide chain for the next coupling cycle.
Reagents:
-
Fmoc-protected peptide-resin (0.1 mmol scale)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Initial Treatment: Add the deprotection solution (~3 mL) to the washed peptide-resin. 2[13]. Agitation & Draining: Agitate the slurry for 2-3 minutes at room temperature, then drain the solution. [13] * Causality: The UV absorbance of the drained solution will be high due to the formation of the DBF-piperidine adduct, which can be used for quantitative monitoring of the deprotection process.
-
Second Treatment: Add a fresh portion of the deprotection solution (~3 mL).
-
Agitation: Agitate the slurry for an additional 5-10 minutes. [13] * Causality: A two-step deprotection ensures complete removal of the Fmoc group, which can sometimes be slowed by peptide aggregation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (~5-6 times) to remove all traces of piperidine and the DBF adduct before proceeding to the next coupling step.
Analytical Characterization
The quality of the (S)-2-(Fmoc-amino)heptanoic acid building block is critical for the synthesis of a high-purity final peptide. Commercial suppliers typically provide a Certificate of Analysis detailing the purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the Fmoc-amino acid, with typical specifications being ≥97% or ≥98%. *[6][7] Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, ensuring its chemical identity. *[8] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the correct assembly of the molecule. Spectral data for N-Fmoc-(S)-2-aminoheptanoic acid is publicly available for reference.
[14]### 6.0 Conclusion (S)-2-(Fmoc-amino)heptanoic acid is a valuable and versatile building block for peptide chemists. Its aliphatic side chain provides a tool for introducing hydrophobicity, while the Fmoc group ensures its seamless integration into the well-established and mild SPPS workflow. By understanding its fundamental properties, the chemistry of its protecting group, and the validated protocols for its use, researchers can confidently incorporate this non-canonical residue to develop novel peptides for therapeutic and research applications.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(3), 2446–2461. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737266, Fmoc-2-aminoheptanoic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58903485, N-Fmoc-(S)-2-aminoheptanoic acid. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). (S)-2-(Fmoc-amino)heptanoic acid. Retrieved from [Link]
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Chem-Impex International, Inc. (n.d.). Fmoc-7-aminoheptanoic acid. Retrieved from [Link]
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AAPPTec. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
Echo BioSystems. (n.d.). N-(R)-Fmoc-2-(methylamino)heptanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
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